

A Technical Guide to the CNS Activity of WAY-629

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Compound of Interest

Compound Name: WAY-639729

Cat. No.: B2422464

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Abstract

WAY-629 is a potent and selective agonist of the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the modulation of various physiological processes, including appetite, mood, and cognition, making it a significant target for therapeutic intervention in conditions such as obesity and psychiatric disorders. This technical guide provides a comprehensive overview of the CNS activity of WAY-629, detailing its binding affinity, functional potency, and in vivo pharmacological effects. This document outlines the experimental protocols for key in vitro and in vivo assays and presents visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to WAY-629

WAY-629 is a cyclohexyl[b][1][2]benzodiazepinoindole that has been identified as a selective agonist for the human 5-HT2C receptor.^[1] Its activity at this receptor subtype is believed to mediate its effects on the central nervous system, most notably its influence on feeding behavior. The following sections provide detailed quantitative data on its pharmacological profile and the methodologies used to ascertain these characteristics.

Quantitative Pharmacological Data

The in vitro and in vivo pharmacological data for WAY-629 are summarized below, providing a quantitative basis for its CNS activity.

Table 1: In Vitro Binding Affinity and Functional Potency of WAY-629

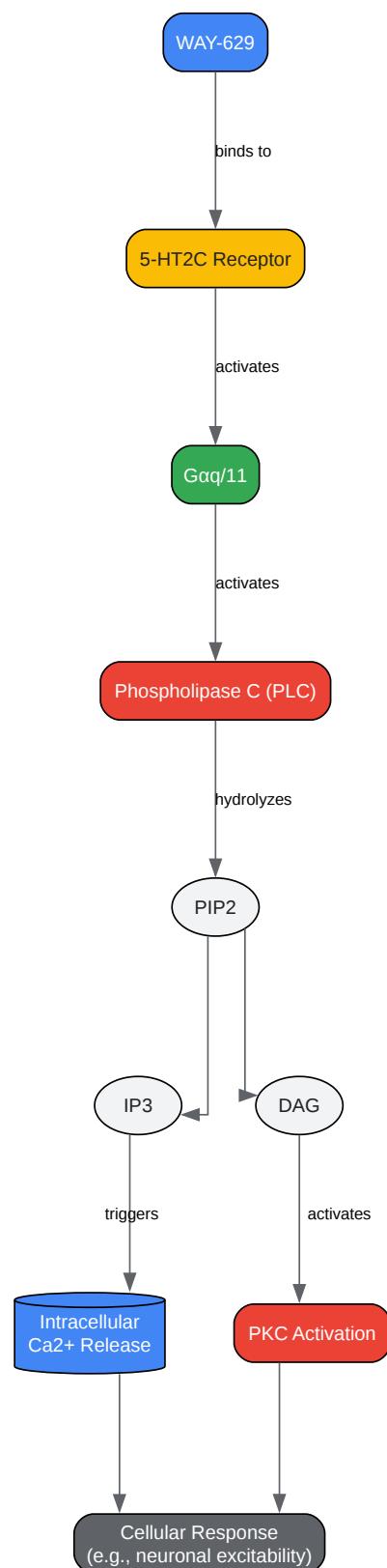
Parameter	Value (nM)	Receptor/Assay	Reference
<hr/>			
Binding Affinity (Ki)			
5-HT2C	56	Human recombinant receptor	[1]
5-HT2A	2350	Human recombinant receptor	[3]
5-HT6	1575	Human recombinant receptor	[3]
5-HT7	815	Human recombinant receptor	[3]
<hr/>			
Functional Potency (EC50)			
5-HT2C	72	Intracellular Ca ²⁺ mobilization in CHO cells	[3]
5-HT2C	426	(Assay details not fully specified)	[4]

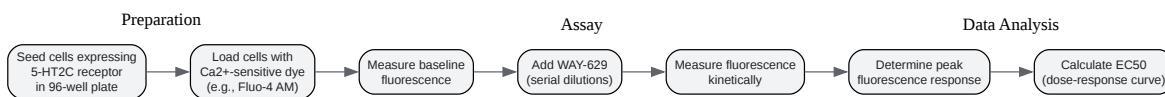
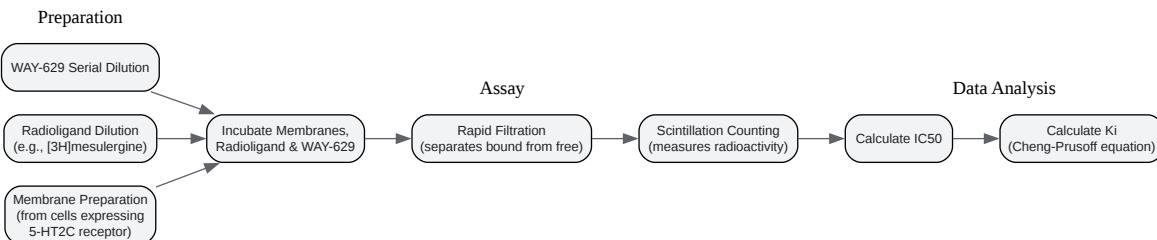
Table 2: In Vivo CNS Activity of WAY-629

Effect	Dose	Species	Experimental Model	Reference
Decreased Feeding Behavior	30 mg/kg (i.p.)	Rat	Food Intake Model	[4]
Decreased NPY mRNA Expression	21 mg/kg (i.p.)	Mouse	In Situ Hybridization (Brain)	[4]

Signaling Pathways

The primary mechanism of action of WAY-629 is the activation of the 5-HT2C receptor, which is predominantly coupled to the Gq/11 G-protein. This initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.





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